1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone
Description
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone is a spirocyclic compound featuring a central 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a thiophen-2-yl methanone moiety. This structure combines a rigid spirocyclic system with a heteroaromatic thiophene group, making it a promising candidate for pharmacological applications, particularly as a sigma receptor (SR) ligand. Its synthesis typically involves condensation reactions between spirocyclic amines and activated carbonyl derivatives, as demonstrated in studies involving similar compounds .
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-12(11-3-1-10-18-11)14-6-4-13(5-7-14)16-8-2-9-17-13/h1,3,10H,2,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCLXSHJELSXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=CS3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core can be synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Final Functionalization: The methanone group is introduced in the final step, typically through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity. The thiophene ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table compares 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone with structurally related compounds, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Substituent Impact on Activity: The thiophen-2-yl group in the target compound is critical for sigma receptor binding, as seen in its high affinity for S1R . Replacement with bulkier or polar groups (e.g., methanesulfonylphenyl in ) may alter receptor interaction or metabolic stability.
Stereochemical Considerations :
- Spirocyclic compounds often exhibit stereoselectivity. For example, isomers of related derivatives (e.g., 3a and 3b in ) show distinct physicochemical properties, implying that stereochemistry could influence the target compound’s efficacy .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via modular approaches, such as condensation of spirocyclic amines with carbonyl derivatives (e.g., ethyl glyoxylate in ) . Chromatographic purification (e.g., ethyl acetate eluent in ) is commonly employed .
Structure-Activity Relationship (SAR) Insights
- Spirocyclic Core: The 1,5-dioxa-9-azaspiro[5.5]undecane system provides conformational rigidity, enhancing receptor binding specificity compared to non-spirocyclic analogs .
- Aryl Group Modifications : Thiophen-2-yl derivatives exhibit superior sigma receptor affinity over phenyl or pyridyl analogs, likely due to sulfur’s electronic effects .
- Metabolic Stability : Compounds with electron-withdrawing groups (e.g., chloro-fluoro in ) may exhibit longer half-lives but require empirical validation .
Biological Activity
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone is a synthetic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described using the following IUPAC name:
- IUPAC Name : 1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-2-yl)methanone
The molecular formula is with a molecular weight of approximately 319.39 g/mol. Its spirocyclic framework allows for unique interactions with biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes within the body. The spirocyclic structure may facilitate binding to active sites, potentially leading to modulation of various biochemical pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes or disease pathways.
Biological Activity
Research indicates that compounds related to the spirocyclic family exhibit various biological activities, including:
1. Antimicrobial Activity
Studies have shown that similar spirocyclic compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiophene moiety may enhance these effects due to its electron-rich nature.
2. Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases.
3. Neurological Applications
There is emerging evidence that spirocyclic compounds can interact with sigma receptors, which are implicated in neurological disorders. This interaction may lead to neuroprotective effects or modulation of neurotransmitter systems.
Data Table: Biological Activities of Related Compounds
Case Studies
Several studies have explored the biological activity of compounds structurally related to 1,5-Dioxa-9-azaspiro[5.5]undecan derivatives:
Study 1: Antimicrobial Efficacy
A study published in Springer Science highlighted the antimicrobial activities of diazaspiro compounds against various bacterial strains. The findings suggested that modifications in the spirocyclic structure could enhance efficacy against resistant strains .
Study 2: Neuroprotective Properties
Research focused on sigma receptor modulation indicated that certain spirocyclic compounds could provide neuroprotective effects in models of neurodegenerative diseases by regulating neurotransmitter release and reducing oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone, and how can yield and purity be maximized?
- Methodological Answer : Multi-step synthetic routes are typically required, involving:
- Acyl chloride intermediates : For introducing the thiophen-2-yl methanone moiety via Friedel-Crafts acylation or similar reactions .
- Cyclization catalysts : Use of p-toluenesulfonic acid (p-TsOH) or Lewis acids to facilitate spiro ring formation, as demonstrated in analogous spirocyclic systems .
- Reaction optimization : Control temperature (e.g., reflux in ethanol) and solvent polarity to favor cyclization. Monitor progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and final product .
Q. How can NMR and mass spectrometry (MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the spirocyclic oxygen/nitrogen atoms (δ 3.5–4.5 ppm for ether oxygens, δ 2.5–3.5 ppm for azaspiro N-H protons) and thiophene protons (δ 6.5–7.5 ppm). Compare with predicted chemical shifts from computational models .
- HRMS : Confirm molecular ion ([M+H]+) at m/z 322.12 (calculated for C₁₆H₁₉NO₃S). Use isotopic pattern matching to validate purity .
Q. What solvent systems and chromatographic methods are suitable for purifying this compound?
- Methodological Answer :
- Normal-phase silica gel chromatography : Use gradients of ethyl acetate/hexane (10–50%) for polar intermediates.
- Reverse-phase HPLC : For final purification, employ C18 columns with acetonitrile/water (0.1% TFA) gradients to resolve spirocyclic byproducts .
Advanced Research Questions
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor decomposition via HPLC and identify degradation products using LC-MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to determine safe handling temperatures .
Q. What strategies are effective for studying structure-activity relationships (SAR) in CNS-targeted applications?
- Methodological Answer :
- Analog synthesis : Modify substituents on the thiophene ring (e.g., halogenation) or spirocyclic oxygen/nitrogen atoms. Test binding affinity to GABAₐ receptors via radioligand displacement assays, as seen in structurally related diazaspiro compounds .
- Molecular docking : Use software like AutoDock Vina to predict interactions with receptor binding pockets. Validate with mutagenesis studies on key receptor residues .
Q. How can contradictory biological activity data from similar compounds be resolved?
- Methodological Answer :
- Meta-analysis : Compile data from PubChem and ChEMBL on structurally analogous compounds (e.g., 3,9-diazaspiro[5.5]undecane derivatives). Apply multivariate regression to identify critical physicochemical properties (e.g., logP, polar surface area) influencing activity .
- Functional assays : Use patch-clamp electrophysiology to directly measure ion channel modulation, bypassing indirect activity proxies .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Standardized protocols : Pre-equilibrate compounds in assay buffers for 1 hour to ensure consistent solubility. Use internal controls (e.g., diazepam for GABA assays) to normalize inter-experimental variability .
- Quality control (QC) : Implement LC-MS for each batch to verify >95% purity and exclude oxidative byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
